2-Methyl-3,5-diisopropylphenol

Vue d'ensemble

Description

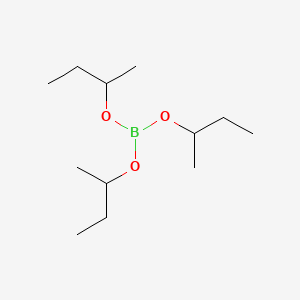

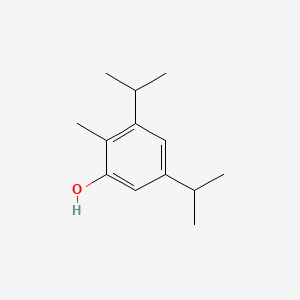

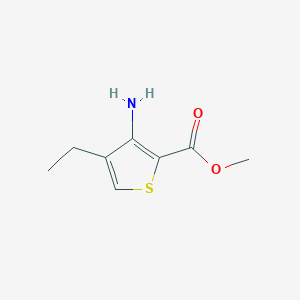

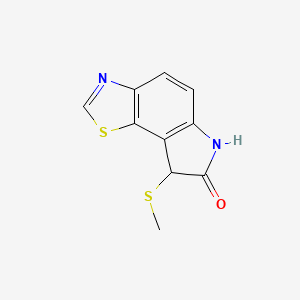

2-Methyl-3,5-diisopropylphenol is a chemical compound with the molecular formula C13H20O and a molecular weight of 192.2973 . It is also known to act as an antioxidant by reacting with free radicals to form a phenoxyl radical .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3,5-diisopropylphenol can be represented by the InChI string:InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3 .

Applications De Recherche Scientifique

Antioxidant Potential

2-Methyl-3,5-diisopropylphenol, commonly known as propofol, demonstrates significant antioxidant properties. Studies using electron spin resonance spectroscopy have shown that it acts as a free radical scavenger, forming a phenoxyl radical, similar to endogenous antioxidants like vitamin E. This implies its potential in protecting against oxidative stress-related damage (Murphy et al., 1992).

Theoretical Chemical Studies

Theoretical quantum chemical calculations of 5-methyl-2-isopropylphenol, a related compound, have been conducted to understand its geometric optimization, vibrational frequency, and various nonlinear optical (NLO) properties. These studies provide insights into the physical and chemical properties of such molecules, which can be crucial for developing new materials and drugs (Gupta, 2021).

Electrochemical Quantification

The electrochemical behavior of 2-Methyl-3,5-diisopropylphenol has been studied for potential applications in in vivo monitoring and dosing in medical settings. The development of an electrochemical sensor for quantifying this compound in blood can aid in precise drug administration (Langmaier et al., 2011).

Neuroprotective Properties

Studies have explored the neuroprotective effects of 2-Methyl-3,5-diisopropylphenol, especially in the context of anesthesia and intensive care. It's reported to reduce cerebral blood flow and intracranial pressure, and exhibit anti-inflammatory properties, which might protect the brain from ischemic injury (Kotani et al., 2008).

Conversion to Alkylphenols

Research on the conversion of guaiacol over MoO3 to produce various alkylphenols, including diisopropylphenols, reveals potential applications in chemical synthesis. This process could be significant for the industrial production of various phenol derivatives (Cui et al., 2017).

Cancer Development and Chemotherapy

Propofol's influence on cancer development and chemotherapy has been studied, focusing on its molecular mechanisms. It is known to regulate microRNAs and long non-coding RNAs, and affect various signaling pathways, potentially altering cancer progression and response to treatment (Jiang et al., 2018).

Metabolic Pathways

The glucuronidation of propofol and its analogs has been investigated, providing insights into its metabolic pathways in the liver. This research is crucial for understanding the drug's pharmacokinetics and for the development of similar compounds (Shimizu et al., 2003).

Interaction with Monoterpene Alcohols

The interaction of propofol with monoterpene alcohols has been examined, showing potential in prolonging anesthetic effects. This suggests possible applications in enhancing the efficacy of anesthetics (Lin et al., 2006).

Mécanisme D'action

While the exact mechanism of action for 2-Methyl-3,5-diisopropylphenol is not clear, similar compounds like methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-3,5-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJNFIIJYVIYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176839 | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,5-diisopropylphenol | |

CAS RN |

22292-76-8 | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022292768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3,5-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B3368894.png)

![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)